molecular formula C19H19N5O2 B2934682 5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide CAS No. 1207021-62-2

5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2934682
CAS No.: 1207021-62-2
M. Wt: 349.394
InChI Key: SJWZWIYFRQZRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide” is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is a potent, highly selective, and reversible P2Y12 receptor antagonist .


Synthesis Analysis

The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The structure–activity relationship (SAR) of the studied compounds is also described .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the efficient exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the physicochemical parameters of pyrrolidine with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity is also investigated .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on structurally similar compounds emphasizes the synthesis and biological evaluation of derivatives with potential anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized for their cytotoxic and 5-lipoxygenase inhibition activities, indicating a potential in cancer and inflammation research (Rahmouni et al., 2016). This demonstrates the compound's utility in developing therapeutic agents targeting specific biological pathways.

Antimicrobial and Antiviral Activities

Compounds within the same family have been explored for their antimicrobial and antiviral activities. For example, derivatives of imidazo[1,2-a]pyridines have been designed and tested as antirhinovirus agents, illustrating their potential role in combating viral infections (Hamdouchi et al., 1999). This area of research is crucial for the development of new antiviral drugs, particularly in the face of emerging viral threats.

Antiprotozoal Agents

Research into compounds with similar structures has also led to the identification of potential antiprotozoal agents, demonstrating significant in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium (Ismail et al., 2004). This highlights the potential application of such compounds in treating diseases caused by protozoal pathogens, contributing to the global fight against infectious diseases.

Future Directions

The future directions in the research of this compound involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

Properties

IUPAC Name

5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-12-17(23-26-13)19(25)20-15-6-4-14(5-7-15)16-8-9-18(22-21-16)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWZWIYFRQZRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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